molecular formula C10H6F3NO2 B12511917 7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione

7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione

Cat. No.: B12511917
M. Wt: 229.15 g/mol
InChI Key: QCYSAPVYIRRHRF-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group at the 7th position enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This method is efficient and allows for the facile synthesis of quinoline derivatives with various substituents on the benzene ring . The reaction typically involves the following steps:

    Condensation: Barbituric acid reacts with an aldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with an aniline derivative to form the quinoline core.

    Functionalization: The trifluoromethyl group is introduced at the 7th position through electrophilic substitution.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts such as trityl chloride can be used to enhance the reaction efficiency under mild conditions .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents like trifluoromethyl iodide for introducing the trifluoromethyl group.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4(1H,3H)-dione: Lacks the trifluoromethyl group, resulting in lower chemical stability and biological activity.

    7-Methylquinoline-2,4(1H,3H)-dione: The methyl group at the 7th position provides different electronic properties compared to the trifluoromethyl group.

Uniqueness

7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

7-(trifluoromethyl)-1H-quinoline-2,4-dione

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-6-7(3-5)14-9(16)4-8(6)15/h1-3H,4H2,(H,14,16)

InChI Key

QCYSAPVYIRRHRF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)C(F)(F)F)NC1=O

Origin of Product

United States

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